2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
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Overview
Description
2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound that features both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyridine derivative and a butanoic acid derivative, followed by the introduction of the hydroxypropylamino group through nucleophilic substitution. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as crystallization or chromatography to isolate the desired product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic bonds, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.
Properties
IUPAC Name |
2-(3-hydroxypropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c16-6-2-5-14-10(12(18)19)7-11(17)15-9-3-1-4-13-8-9/h1,3-4,8,10,14,16H,2,5-7H2,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEABNLOURKBIHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC(C(=O)O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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